molecular formula C13H9NO3 B1393173 4-(3-Formylpyridin-2-yl)benzoic acid CAS No. 1160994-84-2

4-(3-Formylpyridin-2-yl)benzoic acid

Cat. No.: B1393173
CAS No.: 1160994-84-2
M. Wt: 227.21 g/mol
InChI Key: PWIVVTTZPDIRFU-UHFFFAOYSA-N
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Description

4-(3-Formylpyridin-2-yl)benzoic acid is an organic compound with the molecular formula C13H9NO3 It consists of a benzoic acid moiety substituted with a formylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylpyridin-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 4-formylbenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromopyridine with 4-formylbenzoic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylpyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: 4-(3-Carboxypyridin-2-yl)benzoic acid

    Reduction: 4-(3-Hydroxymethylpyridin-2-yl)benzoic acid

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(3-Formylpyridin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Formylpyridin-2-yl)benzoic acid depends on its specific application

    Formyl Group: Can form covalent bonds with nucleophiles, such as amines or thiols, leading to the formation of Schiff bases or thioethers.

    Pyridine Ring: Can participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Formylpyridin-2-yl)benzoic acid is unique due to the presence of both a formyl group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(3-formylpyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-11-2-1-7-14-12(11)9-3-5-10(6-4-9)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIVVTTZPDIRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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